molecular formula C14H15N B2999316 [4-(3-Methylphenyl)phenyl]methanamine CAS No. 893649-03-1

[4-(3-Methylphenyl)phenyl]methanamine

Cat. No.: B2999316
CAS No.: 893649-03-1
M. Wt: 197.281
InChI Key: MOVDBBLPJDDIKL-UHFFFAOYSA-N
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Description

“[4-(3-Methylphenyl)phenyl]methanamine” is a chemical compound with the CAS Number: 893649-03-1 . It has a molecular weight of 197.28 . The IUPAC name for this compound is (3’-methyl [1,1’-biphenyl]-4-yl)methanamine . It is typically stored at a temperature of 4 degrees Celsius and is available in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H15N/c1-11-3-2-4-14(9-11)13-7-5-12(10-15)6-8-13/h2-9H,10,15H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 197.28 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • Compound Synthesis: [4-(3-Methylphenyl)phenyl]methanamine-related compounds are synthesized using specific reactions, such as polyphosphoric acid condensation, yielding high yields and characterized using various spectroscopic techniques (Shimoga, Shin, & Kim, 2018).

Chemical Reactions and Complex Formation

  • Formation of Complexes: These compounds can react with various elements, such as ruthenium, to form N-heterocyclic ruthenium(II) complexes. These complexes show potential in catalytic applications, including transfer hydrogenation reactions (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Neurological Research

  • Neurotoxicity Studies: Derivatives of this compound, like MPTP, have been studied for their effects on neurological systems, particularly in models of Parkinson's disease. The selective toxicity of these compounds to dopamine neurons is of significant interest in neurochemistry (Javitch, D'Amato, Strittmatter, & Snyder, 1985).

Photocytotoxicity and Cellular Imaging

  • Photocytotoxic Properties: Iron(III) complexes with this compound derivatives demonstrate notable photocytotoxicity in red light, showing potential in cellular imaging and cancer treatment. These complexes generate reactive oxygen species and show a promising uptake in various cell lines (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

Ligand Synthesis and Characterization

  • Chiral Ligand Formation: The synthesis of chiral, conformationally mobile ligands related to this compound is another area of interest. These ligands form pseudo C3-symmetric complexes with metals like ZnII and CuII, potentially useful in coordination chemistry (Canary, Allen, Castagnetto, Chiu, Toscano, & Wang, 1998).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has several hazard statements including H302, H315, H318, H335, and H412 . These codes indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .

Properties

IUPAC Name

[4-(3-methylphenyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-11-3-2-4-14(9-11)13-7-5-12(10-15)6-8-13/h2-9H,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVDBBLPJDDIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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